BIBU1361

EGFR selectivity ErbB2/HER2 Kinase profiling

BIBU1361 is a pyrimidopyrimidine-class EGFR inhibitor optimized for oncology research requiring precise pathway dissection. With an IC50 of 3 nM for EGFR and a ~100-fold selectivity over HER2 (IC50 = 290 nM), it uniquely induces apoptosis while simultaneously inhibiting pro-survival autophagy. Its oral bioavailability and efficacy in xenograft models make it ideal for longitudinal in vivo studies of glioblastoma and other EGFR-driven cancers.

Molecular Formula C22H29Cl3FN7
Molecular Weight 516.9 g/mol
CAS No. 793726-84-8
Cat. No. B560237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBU1361
CAS793726-84-8
SynonymsN-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine dihydrochloride
Molecular FormulaC22H29Cl3FN7
Molecular Weight516.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl
InChIInChI=1S/C22H27ClFN7.2ClH/c1-3-30(4-2)13-15-7-9-31(10-8-15)22-25-12-19-20(29-22)21(27-14-26-19)28-16-5-6-18(24)17(23)11-16;;/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3,(H,26,27,28);2*1H
InChIKeyZNNWCQCQUKAMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIBU1361 (CAS 793726-84-8): A Potent and Selective EGFR Tyrosine Kinase Inhibitor for Cancer Research


BIBU1361, also known as (3-chloro-4-fluoro-phenyl)-[6-(4-diethylaminomethyl-piperidin-1-yl)-pyrimido[5,4-d]pyrimidin-4-yl]-amine dihydrochloride, is a small-molecule inhibitor belonging to the pyrimidopyrimidine class [1]. It functions primarily by potently and selectively inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival [2].

Why BIBU1361 Cannot Be Directly Substituted with Other EGFR Inhibitors


Substituting BIBU1361 with other EGFR inhibitors, even those within the same pyrimidopyrimidine class or with similar primary potency, is not a straightforward process due to significant differences in their kinase selectivity profiles. BIBU1361 demonstrates a distinct selectivity window against the closely related ErbB2/HER2 kinase compared to its direct structural analog BIBX1382 . This differential selectivity can lead to vastly different off-target effects and functional outcomes in cellular models . The specific functional consequence of this differential selectivity is not uniform across all analogs and must be verified experimentally.

BIBU1361 Quantitative Differentiation Evidence Against Closest Analogs


EGFR vs. ErbB2/HER2 Selectivity: BIBU1361 Demonstrates a 10-Fold Narrower Selectivity Window than its Structural Analog BIBX1382

BIBU1361 inhibits ErbB2/HER2 with an IC50 of 290 nM, resulting in an approximately 97-fold selectivity for EGFR over ErbB2 . In contrast, its close structural analog, BIBX1382, demonstrates over 1,000-fold selectivity, with an ErbB2 IC50 of 3,400 nM . This 10-fold difference in selectivity window means BIBU1361 is significantly more potent against ErbB2, which could lead to distinct biological effects in models where HER2 plays a role.

EGFR selectivity ErbB2/HER2 Kinase profiling

EGFR Kinase Inhibition: BIBU1361 Exhibits Potency Comparable to Clinical Inhibitors Gefitinib and Erlotinib

BIBU1361 inhibits EGFR tyrosine kinase activity with an IC50 of 3 nM . This potency is directly comparable to that of established clinical EGFR inhibitors. For instance, gefitinib has a reported IC50 range of 27-33 nM, while erlotinib has an IC50 of 2 nM [1]. This places BIBU1361 among the most potent EGFR inhibitors available for research.

EGFR inhibition IC50 Gefitinib Erlotinib

In Vivo Efficacy: Oral BIBU1361 Achieves Superior Tumor Growth Suppression in A431 Xenografts Compared to BIBX1382

In an in vivo athymic mouse model bearing established human A431 vulval squamous cell carcinoma xenografts, oral administration of BIBU1361 at 10 mg/kg once daily resulted in a treatment-to-control (T/C) tumor volume ratio of 6% after two weeks, indicating near-complete tumor growth suppression . Under the same conditions, the analog BIBX1382 achieved a T/C of 15% . This demonstrates a 2.5-fold improvement in tumor growth inhibition for BIBU1361.

In vivo efficacy xenograft A431 oral administration

Primary Research Applications for BIBU1361 Based on its Specific Differentiation Profile


Investigating the Functional Role of HER2 in EGFR-Driven Cancer Models

BIBU1361 is ideally suited for studies aiming to dissect the contribution of ErbB2/HER2 signaling in cancers that co-express both receptors. Its intermediate selectivity profile (97-fold for EGFR over HER2) provides a level of ErbB2 inhibition that is not achievable with more selective EGFR inhibitors like BIBX1382 (>1,000-fold selective) . This allows researchers to study the biological consequences of partial ErbB2 co-inhibition alongside potent EGFR blockade.

In Vivo Efficacy Studies in Xenograft Models Where Maximal Tumor Suppression is Required

For preclinical in vivo oncology studies, particularly those using the A431 or similar xenograft models, BIBU1361 is the preferred pyrimidopyrimidine compound. Direct evidence shows that at a standard 10 mg/kg oral dose, BIBU1361 (T/C = 6%) significantly outperforms its close analog BIBX1382 (T/C = 15%) in suppressing tumor growth . This improved in vivo performance may reduce the number of animals required and increase the likelihood of observing a robust therapeutic effect.

High-Potency EGFR Inhibition for Sensitive Biochemical and Cellular Assays

BIBU1361's high potency for EGFR (IC50 = 3 nM) makes it a reliable tool for in vitro studies requiring complete or near-complete target inhibition at low nanomolar concentrations . This is particularly useful in cell-based assays designed to identify resistance mechanisms, where residual kinase activity from incomplete inhibition can confound results. Its potency is comparable to clinical agents like erlotinib, providing a relevant benchmark for research.

Mechanistic Studies of Apoptosis and Defective Autophagy in Glioblastoma

BIBU1361 is a well-characterized tool for investigating the interplay between EGFR signaling, apoptosis, and autophagy in glioblastoma multiforme (GBM). Studies have demonstrated its ability to induce caspase-dependent apoptosis and trigger defective autophagy in glioma cells, effects linked to its inhibition of the Akt/mTOR and gp130/JAK/STAT3 pro-survival pathways [1]. This specific mechanism provides a defined context for using BIBU1361 in GBM research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIBU1361

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.